

N,N-Dimethylethylenediamine-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N,N-Dimethylethylenediamine-d4*

Cat. No.: *B15600121*

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CAS Number: 1818845-47-4

This technical guide provides an in-depth overview of **N,N-Dimethylethylenediamine-d4**, a deuterated derivative of N,N-Dimethylethylenediamine. The information is tailored for researchers, scientists, and professionals in drug development and analytical chemistry. This document covers the compound's properties, synthesis, and applications, with a focus on its role as an internal standard in quantitative analysis.

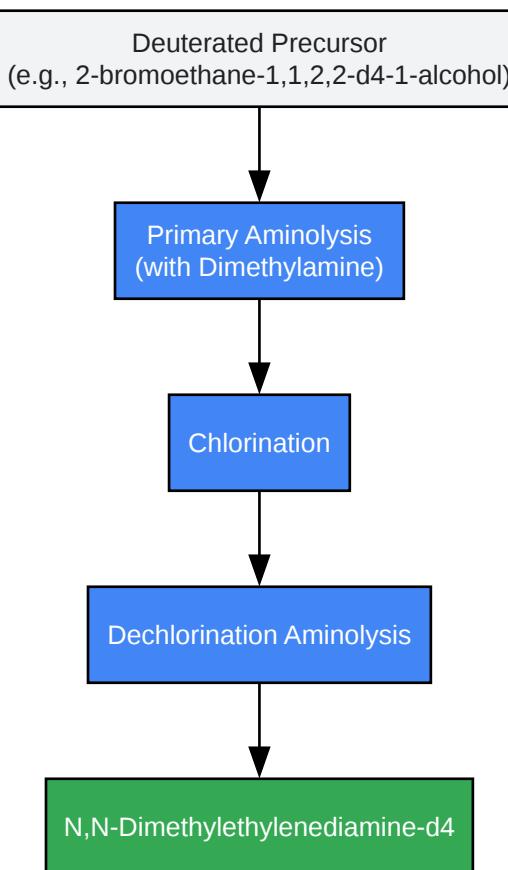
Core Physicochemical and Isotopic Data

N,N-Dimethylethylenediamine-d4 is a stable, isotopically labeled compound. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantitative studies of its non-labeled counterpart.

Property	Value	Reference
CAS Number	1818845-47-4	[1] [2]
Unlabeled CAS Number	108-00-9	[1]
Molecular Formula	C ₄ H ₈ D ₄ N ₂	[1]
Molecular Weight	92.18 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1] [2]
Density	0.836 ± 0.06 g/cm ³	[1]
Predicted pKa	9.59 ± 0.10	[2]
SMILES	[2H]C([2H])N(C([2H])[2H])CCN	[1]
InChI	InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3/i1D2,2D2	[2]
Storage Conditions	-20°C, protect from light. In solvent: -80°C (6 months), -20°C (1 month).	[1]

Synthesis Pathway

The synthesis of deuterated amines, such as **N,N-Dimethylethylenediamine-d4**, can be achieved through various methods. A plausible synthetic route, based on general methods for preparing deuterated diamines, involves a multi-step process. This typically includes the reaction of a deuterated precursor with an appropriate amine. For instance, a method for preparing a similar deuterated compound, N,N,N'-trimethylethylenediamine, involves a dechlorination aminolysis reaction. A generalized synthetic pathway for **N,N-Dimethylethylenediamine-d4** is proposed below.



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Caption: Plausible synthetic pathway for **N,N-Dimethylethylenediamine-d4**.

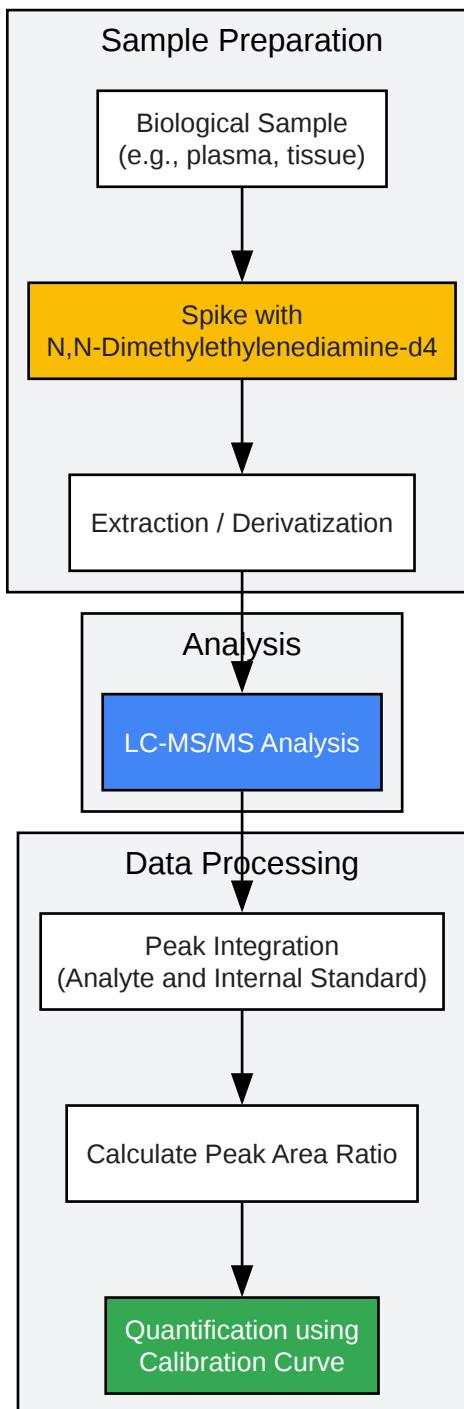
Applications in Quantitative Analysis

The primary application of **N,N-Dimethylethylenediamine-d4** is as an internal standard in quantitative mass spectrometry, such as GC-MS or LC-MS/MS.^[1] Its utility stems from its chemical and physical similarity to the endogenous or unlabeled N,N-Dimethylethylenediamine, while its increased mass allows for clear differentiation in a mass spectrometer.

The unlabeled form, N,N-Dimethylethylenediamine, is used in various chemical syntheses and as a derivatizing agent. For example, it is used for the derivatization of short-chain fatty acids (SCFAs) to enhance their detection by LC-MS/MS. In such analyses, the deuterated form serves as an ideal internal standard to correct for variability during sample preparation and analysis.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the use of **N,N-Dimethylethylenediamine-d4** as an internal standard in a quantitative LC-MS/MS assay.



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for using **N,N-Dimethylethylenediamine-d4** as an internal standard for the quantification of unlabeled N,N-Dimethylethylenediamine.

1. Preparation of Stock Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N,N-Dimethylethylenediamine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **N,N-Dimethylethylenediamine-d4** and dissolve it in 1 mL of the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations that cover the expected sample concentrations.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- Spike each calibration standard and QC sample with a fixed concentration of the **N,N-Dimethylethylenediamine-d4** internal standard working solution.

3. Sample Preparation:

- To a known volume or weight of the biological sample, add the same fixed amount of the **N,N-Dimethylethylenediamine-d4** internal standard.
- Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
- If derivatization is required, perform the reaction after extraction.

- Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

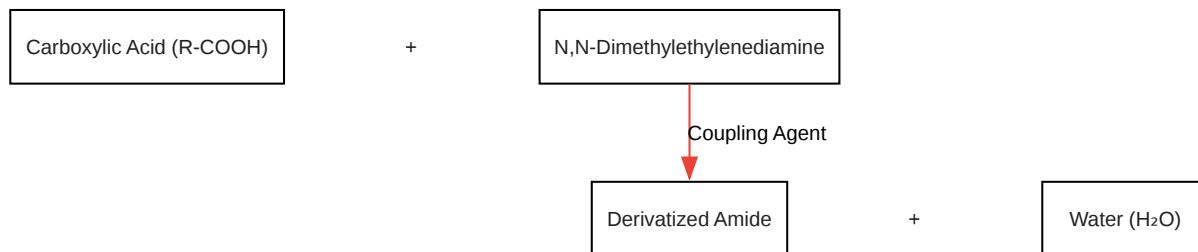
- Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
- Develop a chromatographic method to separate the analyte from other matrix components. The analyte and internal standard should have nearly identical retention times.
- Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard using multiple reaction monitoring (MRM).

5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard in all samples.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Derivatization of Carboxylic Acids with N,N-Dimethylethylenediamine

The unlabeled N,N-Dimethylethylenediamine is used as a derivatizing agent to improve the ionization efficiency of carboxylic acids in mass spectrometry. The following diagram illustrates this reaction, for which **N,N-Dimethylethylenediamine-d4** would be used as an internal standard for accurate quantification.



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Caption: Derivatization of a carboxylic acid with N,N-Dimethylethylenediamine.

Conclusion

N,N-Dimethylethylenediamine-d4 is a valuable tool for researchers in analytical and medicinal chemistry. Its primary role as an internal standard ensures the accuracy and reliability of quantitative methods for its unlabeled analog. The experimental protocols and workflows provided in this guide offer a foundation for the application of this compound in rigorous scientific research.

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References

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